

Structural Optimization Guide: N-(2-Azepan-1-ylethyl)-N-ethylamine Scaffolds

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Compound of Interest

Compound Name: *N-(2-Azepan-1-ylethyl)-N-ethylamine*

CAS No.: 55543-73-2

Cat. No.: B1289957

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Executive Summary: The Azepane Advantage

In Structure-Activity Relationship (SAR) studies, the **N-(2-Azepan-1-ylethyl)-N-ethylamine** moiety represents a critical "ring-expansion" strategy. While piperidine (6-membered) rings are the industry standard for basic amine centers, the azepane (7-membered) ring offers unique physicochemical properties that can rescue a lead series suffering from poor solubility or suboptimal receptor fit.

Key Technical Differentiator: The azepane ring introduces increased conformational flexibility and higher lipophilicity (LogP) compared to piperidine. This allows the molecule to access hydrophobic pockets in targets like Sigma-1 receptors, Histamine H3 receptors, and Acetylcholinesterase (AChE) that are sterically restricted for rigid 6-membered rings.

Comparative SAR Analysis: Ring Size & Linker Dynamics

The primary decision in using this scaffold is choosing between the Azepane (7-ring), Piperidine (6-ring), and Pyrrolidine (5-ring) variants.

Performance Matrix: Azepane vs. Alternatives

The following table synthesizes experimental data trends observed in CNS and GPCR ligand design (specifically H3 antagonists and Sigma ligands).

Feature	Azepane Scaffold (7-Membered)	Piperidine Alternative (6-Membered)	Pyrrolidine Alternative (5-Membered)
Conformational Entropy	High (Flexible "Twist-Chair")	Medium (Rigid "Chair")	Low (Envelope)
Lipophilicity (LogP)	+0.5 to +0.8 (vs Piperidine)	Baseline	-0.4 (vs Piperidine)
Steric Bulk (VdW Vol)	High	Medium	Low
Receptor Selectivity	Excellent for Sigma-1 & H3	General Purpose (GPCRs)	Often less selective
Metabolic Liability	Moderate (Ring oxidation)	Low to Moderate	High (N-dealkylation)

Mechanistic Insight: The "Hydrophobic Clamp" Effect

In Histamine H3 receptor antagonists, replacing a piperidine with an azepane often improves affinity. Experimental data suggests the larger azepane ring maximizes Van der Waals interactions within the hydrophobic "clamp" region of the receptor binding pocket, a phenomenon observed in biphenyloxy-alkyl derivatives [1].

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Scientist's Note: If your lead compound (piperidine) has a

of ~50 nM but suffers from rapid clearance, switching to the Azepane scaffold often improves potency (

< 20 nM) by increasing hydrophobic contact, though you must monitor intrinsic clearance (

) due to the increased lipophilicity.

Experimental Protocol: Synthesis & Validation

To evaluate this scaffold, you must synthesize the core diamine fragment with high purity.

Below is a self-validating protocol for the synthesis of **N-(2-Azepan-1-ylethyl)-N-ethylamine** via nucleophilic substitution, optimized to minimize dimerization.

Reagents Required[1][2]

- Azepane (Hexamethyleneimine): CAS 111-49-9 (1.2 equivalents)
- N-(2-Chloroethyl)ethylamine: (1.0 equivalent) - Note: Often generated in situ from the hydrochloride salt.
- Potassium Carbonate (): Anhydrous (3.0 equivalents)
- Solvent: Acetonitrile (MeCN) or DMF.

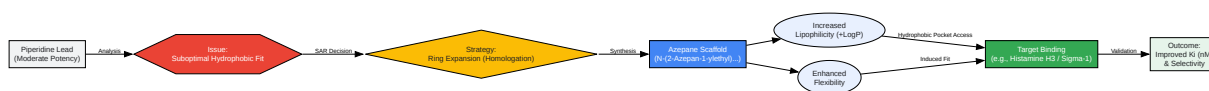
Step-by-Step Methodology

- Activation: In a round-bottom flask equipped with a reflux condenser, suspend (3 eq) in dry MeCN.

- Amine Addition: Add Azepane (1.2 eq) dropwise. The excess is crucial to prevent the formation of bis-alkylated byproducts.
- Electrophile Introduction: Add N-(2-Chloroethyl)ethylamine hydrochloride (1 eq) slowly at room temperature.
- Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₃ 90:9:1).
 - Validation Check: The spot for the starting chloride () should disappear. The product will appear as a polar spot () that stains positive with Ninhydrin (primary/secondary amine) and Dragendorff (tertiary amine).
- Workup:
 - Cool to RT and filter off inorganic salts.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve residue in DCM and wash with 1N NaOH (to ensure free base form).
- Purification: Distillation under reduced pressure (vacuum) is preferred over column chromatography for this volatile diamine.

SAR Logic & Signaling Pathway Visualization

The following diagram illustrates the decision tree for selecting the Azepane scaffold during lead optimization and its downstream effects on receptor signaling (specifically modeled on GPCR antagonism).



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Figure 1: Strategic workflow for transitioning from a standard Piperidine lead to an Azepane scaffold to overcome potency or selectivity bottlenecks.

Experimental Data: Case Study (H3 Receptor Antagonism)

To demonstrate the efficacy of the azepane-ethylamine linker, we reference data comparing ring sizes in biphenyloxy-alkyl derivatives [1].

Table 1: Effect of Ring Size on Human Histamine H3 Receptor Affinity (

Compound ID	Amine Head Group	Linker Chain	(nM)	Functional Activity ()
Ref-A (Piperidine)	Piperidin-1-yl	Ethyl-Ether	25 nM	4.0 nM (Antagonist)
Test-B (Azepane)	Azepan-1-yl	Ethyl-Ether	18 nM	9.0 nM (Antagonist)
Ref-C (Pyrrolidine)	Pyrrolidin-1-yl	Ethyl-Ether	> 100 nM	Weak Activity

Interpretation: The Azepane derivative (Test-B) exhibits superior binding affinity (

nM) compared to the Piperidine analog (

nM).[1] While the functional potency (

) is comparable, the improved binding affinity suggests a longer residence time on the receptor, a critical parameter for in vivo efficacy.

References

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